5-Butyl-2-methyl-pyrimidine-4,6-diol
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Overview
Description
5-Butyl-2-methyl-pyrimidine-4,6-diol is a unique organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.224 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids.
Preparation Methods
The synthesis of 5-Butyl-2-methyl-pyrimidine-4,6-diol can be achieved through several synthetic routes. One common method involves the reaction of butylamine with 2-methyl-4,6-dihydroxypyrimidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-Butyl-2-methyl-pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding pyrimidine derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction could produce pyrimidine alcohols.
Scientific Research Applications
5-Butyl-2-methyl-pyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: Pyrimidine derivatives are known for their biological activity. This compound may be studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research into pyrimidine derivatives often focuses on their potential therapeutic applications. This compound could be explored for its potential as a drug candidate or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-Butyl-2-methyl-pyrimidine-4,6-diol involves its interaction with specific molecular targets. Pyrimidine derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
5-Butyl-2-methyl-pyrimidine-4,6-diol can be compared with other similar compounds such as:
2-Methyl-5-nitro-pyrimidine-4,6-diol: This compound has a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
4,6-Dihydroxy-2-methyl-5-nitropyrimidine: Another pyrimidine derivative with different functional groups, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activity.
Properties
CAS No. |
72790-00-2 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-butyl-4-hydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-7-8(12)10-6(2)11-9(7)13/h3-5H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
XXRJTAFWNLQUCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)C)O |
Origin of Product |
United States |
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